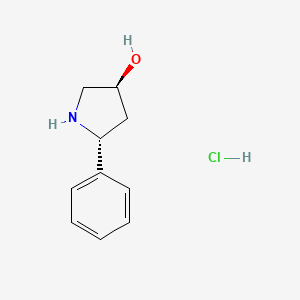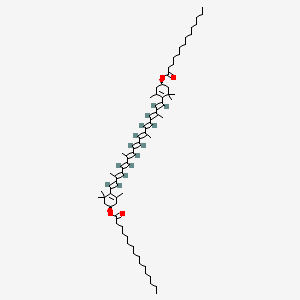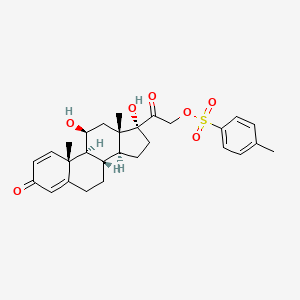
Juncuenin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juncuenin A is a phenanthrene derivative isolated from the Juncaceae family, specifically from the Juncus species. Phenanthrenes are a relatively small group of aromatic secondary metabolites known for their structural diversity and promising biological activities . This compound, like other phenanthrenes, has been the subject of extensive research due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Juncuenin A can be synthesized through various chemical reactions involving phenanthrene precursors. The synthetic routes often involve oxidative coupling of stilbene precursors to form the phenanthrene skeleton . Hypervalent iodine(III) reagents are commonly used in these oxidative transformations . The reaction conditions typically include the use of solvents like methanol and chromatographic techniques for purification .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from Juncus species. The extraction process includes combined extraction and chromatographic methods to isolate and purify the compound . The yield of this compound from natural sources is relatively low, making synthetic methods more viable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Juncuenin A undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using hypervalent iodine(III) reagents.
Reduction: Reduction reactions to modify the phenanthrene skeleton.
Substitution: Substitution reactions involving the vinyl group characteristic of Juncaceae species.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine(III) reagents.
Reducing Agents: Common reducing agents used in organic synthesis.
Solvents: Methanol and other organic solvents.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which often exhibit enhanced biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing more active phenanthrene derivatives.
Biology: Studied for its antiproliferative and antimicrobial activities.
Medicine: Potential therapeutic agent for treating cancer and other diseases due to its cytotoxic properties.
Industry: Used in the development of new pharmaceuticals and bioactive compounds.
Mécanisme D'action
The mechanism of action of Juncuenin A involves its interaction with molecular targets and pathways in cells. It has been shown to induce apoptosis in cancer cells through caspase-dependent and caspase-independent pathways . The compound enhances the synthesis of reactive oxygen species, leading to cell death in various cancer cell lines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Juncuenin B: Another phenanthrene derivative with similar biological activities.
Effusol: Known for its antimicrobial and antiproliferative properties.
Uniqueness
Juncuenin A is unique due to its specific substitution pattern and the presence of a vinyl group, which is characteristic of phenanthrenes from Juncaceae species . Its structural features contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H18O |
|---|---|
Poids moléculaire |
250.3 g/mol |
Nom IUPAC |
6-ethenyl-1,7-dimethyl-9,10-dihydrophenanthren-2-ol |
InChI |
InChI=1S/C18H18O/c1-4-13-10-17-14(9-11(13)2)5-6-15-12(3)18(19)8-7-16(15)17/h4,7-10,19H,1,5-6H2,2-3H3 |
Clé InChI |
ZKHJYNKTVQGQSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C=C)C3=C(CC2)C(=C(C=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)



![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)




![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)

